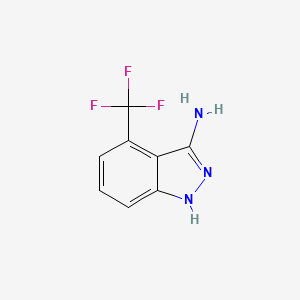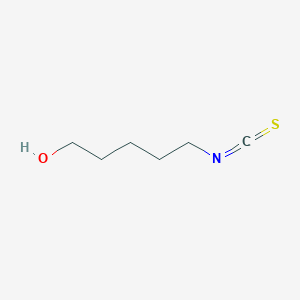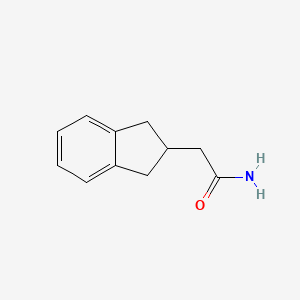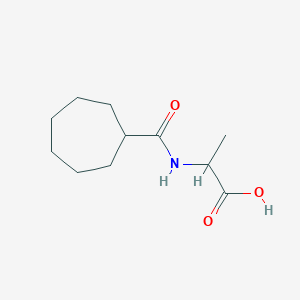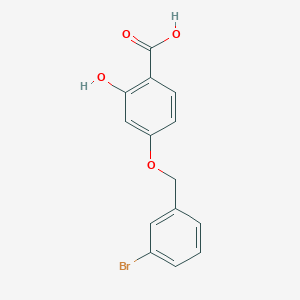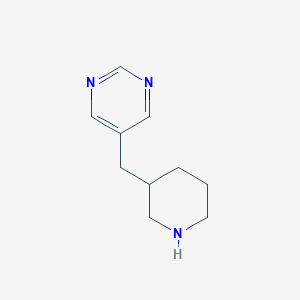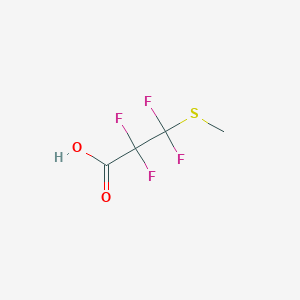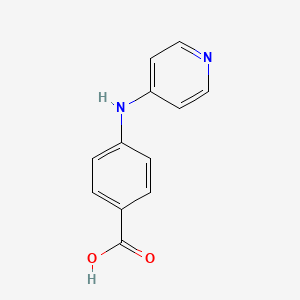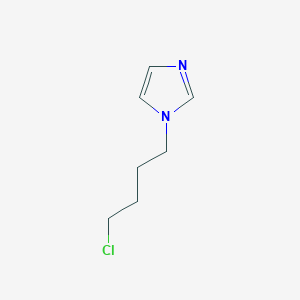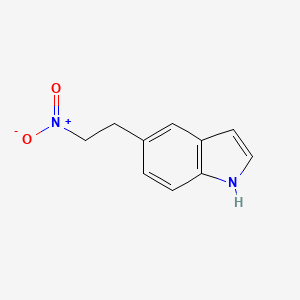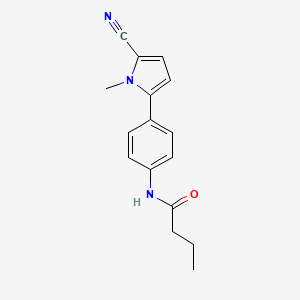
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyano group and a butanamide moiety attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups replacing the original substituents.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of Cellular Pathways: It may inhibit certain cellular pathways, such as those involved in cell proliferation or inflammation, resulting in therapeutic effects.
類似化合物との比較
N-(4-(5-Cyano-1-methyl-1H-pyrrol-2-yl)phenyl)butyramide can be compared with other pyrrole derivatives to highlight its uniqueness:
Similar Compounds: Pyrrole, 1-methylpyrrole, 5-cyanopyrrole, and other substituted pyrroles.
Uniqueness: The presence of both the cyano group and the butanamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other pyrrole derivatives.
特性
CAS番号 |
921631-43-8 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC名 |
N-[4-(5-cyano-1-methylpyrrol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H17N3O/c1-3-4-16(20)18-13-7-5-12(6-8-13)15-10-9-14(11-17)19(15)2/h5-10H,3-4H2,1-2H3,(H,18,20) |
InChIキー |
LIAYYMAKCKBDJR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CC=C(N2C)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
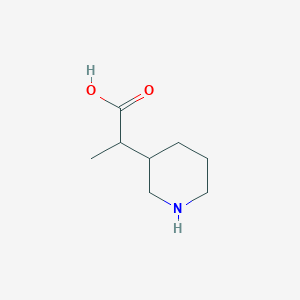
![2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B8651967.png)
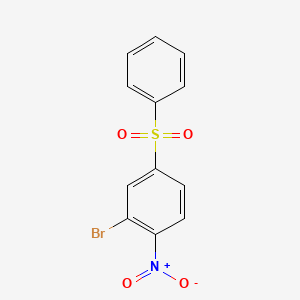
![5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8651982.png)
